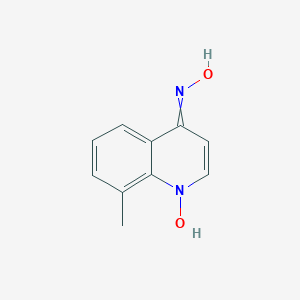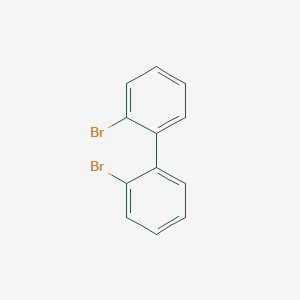![molecular formula C12H16N2O4 B083509 [3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate CAS No. 13684-90-7](/img/structure/B83509.png)
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester): is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes both ester and carbamate functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) typically involves the esterification of m-hydroxycarbanilic acid with isopropyl alcohol, followed by the formation of the methylcarbamate ester. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the ester and carbamate groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced forms of the ester and carbamate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate sites. Common reagents include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted derivatives of the original compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; reactions often require the presence of a base or acid catalyst.
Aplicaciones Científicas De Investigación
Chemistry: Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins and enzymes makes it a useful tool in biochemical studies.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its carbamate group can interact with biological targets, making it a candidate for drug design and development.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- Carbanilic acid, m-hydroxy-, 1-ethylpropyl ester, methylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, isopropyl ester, ethylcarbamate (ester)
Comparison: Compared to similar compounds, carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is unique due to its specific ester and carbamate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its unique structure allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
13684-90-7 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
| 13684-90-7 | |
Sinónimos |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)


![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)






